molecular formula C13H12O5 B12570105 6-(3,4-Dimethoxyphenyl)-4-hydroxy-2H-pyran-2-one CAS No. 194937-70-7

6-(3,4-Dimethoxyphenyl)-4-hydroxy-2H-pyran-2-one

Cat. No.: B12570105
CAS No.: 194937-70-7
M. Wt: 248.23 g/mol
InChI Key: ZKHYBBUNMNYWHD-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-4-hydroxy-2H-pyran-2-one is an organic compound that belongs to the class of pyranones This compound is characterized by the presence of a pyran ring fused with a phenyl group substituted with two methoxy groups and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethoxyphenyl)-4-hydroxy-2H-pyran-2-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable diketone under acidic or basic conditions. One common method involves the use of a Claisen-Schmidt condensation reaction, where 3,4-dimethoxybenzaldehyde reacts with acetylacetone in the presence of a base such as sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the pyranone ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethoxyphenyl)-4-hydroxy-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the pyranone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-(3,4-Dimethoxyphenyl)-4-oxo-2H-pyran-2-one.

    Reduction: Formation of 6-(3,4-Dimethoxyphenyl)-4-hydroxy-2H-pyran-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3,4-Dimethoxyphenyl)-4-hydroxy-2H-pyran-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethoxyphenyl)-4-hydroxy-2H-pyran-2-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions on the phenyl ring.

    2-(3,4-Dimethoxyphenyl)ethan-1-amine: Another compound with similar structural features.

    3,4-Dimethoxyphenylpropanoic acid: Shares the dimethoxyphenyl moiety but differs in the functional groups attached.

Uniqueness

6-(3,4-Dimethoxyphenyl)-4-hydroxy-2H-pyran-2-one is unique due to its pyranone ring structure, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

CAS No.

194937-70-7

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-4-hydroxypyran-2-one

InChI

InChI=1S/C13H12O5/c1-16-10-4-3-8(5-12(10)17-2)11-6-9(14)7-13(15)18-11/h3-7,14H,1-2H3

InChI Key

ZKHYBBUNMNYWHD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=O)O2)O)OC

Origin of Product

United States

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